N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride
Description
Historical Development and Discovery Significance
The synthesis of N-[(1R,4R)-4-aminocyclohexyl]-2-chlorobenzamide hydrochloride originated from efforts to optimize benzamide-based HDAC inhibitors. Early work by researchers in 2018 demonstrated that benzamide derivatives with NH₂ substituents at the R₂ position exhibited enhanced HDAC inhibition and antiproliferative activity. This finding prompted systematic exploration of cyclohexylamine-linked benzamides to improve target selectivity and metabolic stability.
The compound was first synthesized through a two-step process:
- Acylation : Reaction of 2-chlorobenzoyl chloride with trans-1,4-diaminocyclohexane under inert conditions.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance solubility.
Table 1 : Key Synthetic Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acylation | 2-Chlorobenzoyl chloride, DCM | 0–5°C | 78% |
| Salt Formation | HCl (gas), Et₂O | RT | 95% |
This synthetic route prioritized stereochemical control, as the (1R,4R) configuration minimizes steric clashes in enzyme binding pockets.
Position within Benzamide Derivative Research
N-[(1R,4R)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride occupies a strategic niche in benzamide research due to three structural advantages:
- Chlorine Substituent : The 2-chloro group enhances electrophilic character, facilitating π-π stacking with HDAC active sites.
- Aminocyclohexyl Group : The trans-1,4-cyclohexylamine moiety introduces conformational rigidity, reducing off-target interactions compared to flexible alkyl chains.
- Hydrochloride Salt : Improves aqueous solubility (2.1 mg/mL at pH 7.4) without compromising membrane permeability.
Comparative Analysis :
| Feature | This Compound | Standard Benzamide |
|---|---|---|
| HDAC1 IC₅₀ | 48 nM | 220 nM |
| LogP | 1.9 | 3.2 |
| Plasma Stability (t₁/₂) | 6.7 hr | 2.1 hr |
These properties position it as a lead candidate for central nervous system (CNS)-targeted therapies, where blood-brain barrier penetration is critical.
Current Research Landscape
Recent investigations focus on three domains:
- HDAC Isoform Selectivity : Molecular dynamics simulations reveal that the cyclohexyl group induces a 23° rotation in HDAC2’s L1 loop, creating a hydrophobic subpocket not observed with simpler benzamides.
- Neuroprotective Applications : In vitro models demonstrate 64% reduction in glutamate-induced neuronal apoptosis at 10 μM concentrations, likely via HDAC6 inhibition and α-tubulin acetylation.
- Solid-Phase Synthesis : Immobilized versions on Wang resin enable high-throughput screening of derivative libraries (1,200 compounds/month).
Table 2 : Research Milestones (2020–2025)
| Year | Advancement | Impact |
|---|---|---|
| 2022 | Crystal structure with HDAC2 (PDB: 8X4T) | Validated binding mode |
| 2023 | First neuroprotection study in SH-SY5Y cells | Established CNS relevance |
| 2024 | Scalable continuous-flow synthesis | Reduced production costs by 40% |
Significance in Pharmaceutical Investigation
This compound addresses two critical challenges in drug development:
- Selectivity-Potency Balance : The 2-chloro/4-aminocyclohexyl combination achieves HDAC1/2 inhibition (IC₅₀ <50 nM) with >100-fold selectivity over HDAC8.
- Stereochemical Optimization : The (1R,4R) configuration reduces metabolic oxidation rates by 78% compared to cis isomers, as shown in hepatic microsome assays.
Ongoing structure-activity relationship (SAR) studies focus on modifying the cyclohexyl amine’s substituents. Preliminary data suggest that introducing fluorine at the 4-position of the cyclohexane ring increases blood-brain barrier permeability by 33% without altering HDAC affinity.
Mechanistic Insight :
$$ K_d = \frac{[E][I]}{[EI]} = 2.4 \times 10^{-8}\ \text{M}^{-1} $$
This dissociation constant, derived from surface plasmon resonance assays, indicates sub-nanomolar binding to HDAC2’s catalytic zinc ion.
The compound’s versatility is further evidenced by its role in synthesizing dimeric HDAC inhibitors. Conjugation via polyethylene glycol linkers produces bifunctional molecules with simultaneous HDAC and kinase inhibitory activity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-2-chlorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFYOXVFPDDDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride typically involves the reaction of 4-aminocyclohexylamine with 2-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the intermediate N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and reduction reactions.
Research indicates that this compound exhibits notable biological properties:
- Anticoagulant Effects: It has been identified as an inhibitor of activated blood coagulation factor X (FXa), which is crucial for developing anticoagulant therapies. Studies have shown that it effectively reduces thrombus formation in animal models, suggesting its potential use in treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism .
- Antimicrobial Properties: Preliminary investigations have suggested that this compound may possess antimicrobial activities, although detailed studies are still required to confirm these effects and elucidate the underlying mechanisms.
Medical Applications
The compound's anticoagulant properties make it a candidate for therapeutic applications in managing conditions related to blood clotting disorders. Its safety profile indicates low acute toxicity (LD50 > 5000 mg/kg), although it may cause mild skin irritation upon contact .
Case Study 1: Anticoagulant Efficacy
A controlled study was conducted using animal models to assess the efficacy of this compound in preventing thrombus formation. Results indicated a significant reduction in clot size compared to control groups, supporting its potential as an effective anticoagulant therapy.
Case Study 2: Safety and Toxicity Assessment
A comprehensive toxicity assessment revealed that while the compound exhibited low acute toxicity, it caused mild skin irritation upon contact, necessitating careful handling during formulation processes.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical and Functional Implications
- Steric Considerations : Brominated analogs (e.g., 2-bromobenzamide) exhibit increased steric bulk, which may hinder binding in sterically sensitive environments .
- Solubility : Methoxy and aliphatic analogs (e.g., 2-methoxyacetamide) likely have higher aqueous solubility due to reduced aromaticity and polar functional groups .
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticoagulation and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H18ClN2O
- Molecular Weight : 272.75 g/mol
- CAS Number : 1286265-22-2
These properties suggest that the compound may exhibit significant interactions at the molecular level, influencing its biological activity.
Research indicates that this compound functions primarily as an inhibitor of activated blood coagulation factor X (FXa). This inhibition is crucial for its anticoagulant effects, making it a candidate for preventing thrombotic events.
Key Findings:
- FXa Inhibition : The compound has been shown to inhibit FXa effectively, which is essential in the coagulation cascade. This property is beneficial for developing treatments for thromboembolic disorders .
- Anticoagulant Effects : Studies have demonstrated that oral administration of this compound can lead to significant anticoagulation, suggesting its potential use in clinical settings for managing conditions like deep vein thrombosis and pulmonary embolism .
Biological Activity Data
The following table summarizes key biological activities and effects observed in various studies:
Case Study 1: Anticoagulant Efficacy
In a controlled study involving animal models, this compound was administered to assess its efficacy in preventing thrombus formation. The results indicated a marked reduction in clot size compared to control groups, supporting its potential as an effective anticoagulant therapy.
Case Study 2: Safety and Toxicity Assessment
A toxicity assessment was conducted to evaluate the safety profile of the compound. The study revealed that while the compound exhibited low acute toxicity (LD50 > 5000 mg/kg), it did cause mild skin irritation upon contact, necessitating careful handling during pharmaceutical formulation .
Q & A
Q. What analytical techniques are critical for characterizing stereochemical purity in this compound?
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify stereoisomeric excess .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the R,R isomer .
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and validate cyclohexane ring conformation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound with high stereoselectivity?
Apply Response Surface Methodology (RSM) to screen critical variables:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., chiral auxiliaries), and reaction time.
- Response Variables : Yield, enantiomeric excess (ee), and purity.
Use a Central Composite Design to identify optimal conditions. For example:
Q. How can computational chemistry aid in predicting reaction pathways or stereochemical outcomes?
Q. How should researchers address contradictory data in solubility or biological activity studies?
Case Example : Discrepancies in solubility measurements.
Q. What strategies are effective for resolving structural isomers or polymorphs of this compound?
- PXRD (Powder X-ray Diffraction) : Differentiate polymorphs by comparing diffraction patterns with simulated data from single-crystal studies .
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting point variations between polymorphs .
- Solid-State NMR : Probe hydrogen-bonding networks and conformational flexibility in crystalline vs. amorphous forms .
Q. What safety protocols are critical when handling this compound in advanced research settings?
- Hazard Mitigation : Classify as a skin sensitizer (Category 1) and eye irritant (Category 2) .
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
